Diopside

Beschreibung

Eigenschaften

CAS-Nummer |

12765-06-9 |

|---|---|

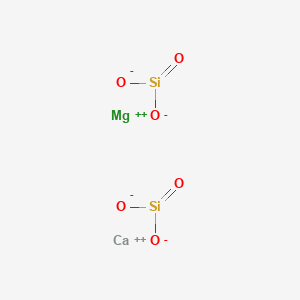

Molekularformel |

CaMgO4Si |

Molekulargewicht |

156.47 g/mol |

IUPAC-Name |

calcium;magnesium;silicate |

InChI |

InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

InChI-Schlüssel |

FGZBFIYFJUAETR-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |

Andere CAS-Nummern |

12765-06-9 |

Synonyme |

basalt |

Herkunft des Produkts |

United States |

Advanced Crystallographic and Structural Investigations of Diopside

Crystallographic Characterization of Substituted Diopside Compositions

Structural Impact of Potassium (K) Substitution in Natural this compound

Potassium (K) is generally considered too large to readily enter the pyroxene (B1172478) structure, particularly the M2 site. However, studies on K-rich natural this compound, such as chromian this compound found as inclusions in diamonds, have demonstrated that K can indeed reside within the clinopyroxene structure. For instance, a chromian this compound with 1.5 wt% K₂O showed that K is assigned to the M2 site to account for observed electron density.

The incorporation of potassium into the M2 site results in a slight increase in the average M2-O bond distance. For a K-rich this compound, the average of eight M2-O distances was found to be approximately 2.504 Å, which is slightly larger than the 2.498 Å observed for pure this compound. This expansion of the M2 polyhedron is primarily attributed to the larger ionic radius of K⁺ (1.51 Å) compared to Ca²⁺ (1.12 Å). Despite the large size of K, its uptake in mantle clinopyroxenes can be facilitated by a "size-distortion balancing" mechanism, where the presence of Mg and Fe in a split M2' site helps to offset the large K⁺ size. Large apparent thermal motion parameters associated with most atomic sites suggest considerable local distortions within the structure due to K substitution into M2.

The following table summarizes the average M2-O distances for this compound and K-rich this compound:

| Sample Type | Average M2-O Distance (Å) | Reference |

| Pure this compound | 2.498 | |

| K-rich this compound | 2.504 |

Effects of Iron (Fe), Aluminum (Al), and Titanium (Ti) Incorporation on this compound Structure

The incorporation of transition metals such as iron (Fe), aluminum (Al), and titanium (Ti) significantly influences the crystallographic parameters and structural features of this compound. These elements can substitute into various cation sites, leading to changes in unit cell dimensions and bond lengths. geoscienceworld.org

Iron (Fe) Incorporation: Iron can substitute for magnesium (Fe²⁺ for Mg²⁺) in the M1 site or for calcium (Fe²⁺ for Ca²⁺) in the M2 site, and also for silicon (Fe³⁺ for Si⁴⁺) in the tetrahedral site. The incorporation of Fe, particularly Fe³⁺ for Si⁴⁺, can lead to an increase in the c-dimension of the unit cell. In some natural diopsides, the presence of Fe can increase the c-cell dimension, although this effect might be overwhelmed by the shortening caused by Al and Ti incorporation at the M1 site. The effect of Fe incorporation appears to be more pronounced on the c-dimension compared to the a and b dimensions. Fe²⁺ for Mg²⁺ and Fe²⁺ for Ca²⁺ substitutions can also affect nearby hydroxyl (OH)-bearing defects, causing shifts and broadening of OH stretching bands.

Aluminum (Al) Incorporation: Aluminum (Al³⁺) can substitute for both magnesium (Mg²⁺) in the M1 site and silicon (Si⁴⁺) in the tetrahedral site. Substitution of Al³⁺ for Mg²⁺ in M1 generally decreases the a sinβ and b unit cell dimensions, while substitution of Al³⁺ for Si⁴⁺ in the tetrahedral site increases the c-dimension. The presence of Al in the M1 site of this compound can also significantly affect potassium incorporation.

Titanium (Ti) Incorporation: Titanium (Ti⁴⁺) primarily substitutes for magnesium (Mg²⁺) in the M1 site. Its incorporation can lead to an increase in the c-dimension of the unit cell and can form complex defects associating with Ca vacancies in natural this compound. The combined incorporation of Al, Ti, and Fe can alter the compressibility of the this compound structure.

The following table illustrates the general effects of Fe, Al, and Ti incorporation on this compound unit cell dimensions:

| Element Substituted | Site | Effect on a sinβ | Effect on b | Effect on c |

| Fe³⁺ for Si⁴⁺ | T | Increases | Decreases | Increases |

| Al³⁺ for Mg²⁺ | M1 | Decreases | Decreases | Increases |

| Al³⁺ for Si⁴⁺ | T | - | Decreases | Increases |

| Ti⁴⁺ for Mg²⁺ | M1 | - | - | Increases |

Rietveld Refinement Applications for this compound Solid Solutions

Rietveld refinement is a powerful technique extensively applied to characterize the crystal structures of fine-grained synthetic minerals and solid solutions, particularly when single-crystal studies are not feasible. This method utilizes the entire powder X-ray diffraction pattern to refine structural parameters, including atomic positions, site occupancies, and atomic displacement parameters. It is also capable of simultaneously refining multiple phases present in a sample, allowing for quantitative phase analysis.

The Rietveld method has been successfully applied to study various this compound-based solid solutions, providing detailed insights into their crystal chemistry:

This compound-Hedenbergite Join: Studies have used Rietveld analysis to characterize clinopyroxenes along the this compound-hedenbergite join, demonstrating good agreement with single-crystal results for end-member this compound. This application has been crucial for understanding the stereochemistry of Fe-bearing pyroxenes, which aligns with expectations for intermediate structures between this compound and hedenbergite.

This compound-Enstatite Join: Rietveld analysis, particularly with synchrotron radiation, has been employed to refine the structures of clinopyroxenes along the this compound-enstatite join. These refinements have helped to detect strain modulations and understand the transition between P2₁/c and C2/c structures as a function of calcium content.

CaNiSi₂O₆-CaMgSi₂O₆ (this compound) Join: Rietveld refinement has been used to study synthetic pyroxenes along this join, revealing linear variations in cell parameters and mean bond lengths with composition. However, the observed trends can differ significantly from those predicted by simple hard-sphere models, indicating complex structural responses to substitution.

The reliability of Rietveld refinements in this compound solid solutions has been validated by comparing results with single-crystal data, showing reasonable agreement for structural parameters. This method is invaluable for deriving comprehensive structural information, including cation occupancies and modal proportions, from synthesized mineral assemblages, thereby enhancing thermodynamic modeling and phase-equilibrium studies.

Computational and Theoretical Approaches to this compound Crystal Structure

Computational and theoretical methods play a crucial role in complementing experimental crystallographic investigations of this compound, offering atomic-scale insights into its structure, bonding, and behavior under various conditions. These approaches include density functional theory (DFT), ab initio modeling, and molecular dynamics simulations.

Density Functional Theory (DFT) and Ab Initio Modeling: DFT calculations are widely used to determine the structure and vibrational properties of this compound, including the characterization of hydrous defects. geoscienceworld.org For instance, DFT has been employed to model the structure of pure and scandium (Sc)-doped synthetic this compound, revealing how Sc³⁺ substitutes for Mg²⁺ in the M1 octahedron, leading to charge-balancing vacancies at the M2 site. geoscienceworld.org Comparisons between theoretical results and experimental infrared spectra have allowed for the proposal of atomic-scale geometries corresponding to observed OH-stretching bands, linking specific bands to substitutions like trivalent cations for silicon in tetrahedral sites or sodium for calcium.

Molecular Dynamics Simulations: Ab initio molecular dynamics simulations are utilized to calculate vibrational density of states (VDOS) from the Fourier transform of velocity autocorrelation functions. geoscienceworld.org This allows for the assignment of vibrational modes to specific frequencies, particularly in cases involving defects or vacancies, by projecting velocities along internal coordinates. geoscienceworld.org

Theoretical Hardness Calculations: Theoretical approaches have been developed to calculate the hardness of complex minerals like this compound. These methods often involve splitting the multicomponent crystal into pseudobinary crystals, each containing a single chemical bond, and then calculating the hardness of individual chemical bonds. This approach, based on first-principle calculations, considers the strength of each bond and the number of bonds per unit volume, establishing hardness as an intrinsic property.

Bond-Valence Model and Network Equations: The bond-valence model and Kirchhoff network equations are used to describe the valence-sum rule and loop rule in termsop of constituent bond valences. These network equations can be solved for a specific bond topology to calculate a priori bond valences, which represent ideal values for the strain-free crystal structure. While these models are compatible with quantum mechanics for structural analysis, they cannot calculate energies or properties dependent on energy, for which quantum mechanics is necessary.

Computational studies have also explored the compression mechanisms of this compound at high pressures, comparing modeled and observed unit strain ellipsoids and analyzing structural changes like bond length variations and polyhedral compression.

Phase Equilibria and Comprehensive Thermodynamic Behavior of Diopside Systems

Advanced Thermodynamic Modeling of Diopside and its Solid Solutions

Advanced thermodynamic modeling plays a pivotal role in deciphering the complex behavior of this compound and its solid solutions under diverse conditions, particularly those encountered within the Earth's interior and in industrial processes. These models provide critical insights into phase stability, mixing properties, and activity-composition relationships.

Self-Consistent Thermodynamic Parameters of this compound under High P-T Conditions

The determination of self-consistent thermodynamic parameters for this compound under high-pressure and high-temperature (P-T) conditions is fundamental for understanding its behavior in deep Earth environments. Researchers have employed iterative numerical approaches to calculate key parameters such as thermal expansion, heat capacity, and Grüneisen parameters for this compound (MgCaSi₂O₆) across broad pressure ranges (0–20 GPa) and temperature ranges (0–2000 K). science.govuson.mxnih.gov These calculated results demonstrate good agreement with existing experimental and theoretical data. uson.mx A notable characteristic of these determined thermodynamic parameters is their nonlinear dependence on increasing pressure. uson.mx

These self-consistent thermodynamic data are instrumental in estimating the adiabatic temperature gradient and geotherm of an eclogitic upper mantle. science.govuson.mx For instance, the adiabatic temperature gradients derived using this compound's thermodynamic properties are approximately 0.46 K/km at 0 km depth, 0.39 K/km at 200 km depth, and 0.32 K/km at 410 km depth. uson.mx When compared to other major upper mantle minerals, the adiabatic temperature gradient obtained using this compound data is observed to be higher than that of garnet but lower than that of olivine (B12688019), assuming no iron incorporation. nih.gov Furthermore, thermoelastic parameters, including the isothermal bulk modulus (KTO), its pressure derivative (K'), and its temperature derivative (K), have been derived for this compound by fitting pressure-volume-temperature (P-V-T) data to the high-temperature Birch-Murnaghan equation of state. ufrgs.br

Table 1: Adiabatic Temperature Gradients for this compound at Various Depths uson.mx

| Depth (km) | Adiabatic Temperature Gradient (K/km) |

| 0 | 0.46 |

| 200 | 0.39 |

| 410 | 0.32 |

Application of Cluster Variation Method (CVM) and Redlich-Kister Polynomial Expansion to this compound Systems

The this compound-jadeite (CaMgSi₂O₆ – NaAlSi₂O₆) system serves as a crucial natural laboratory for studying ordering and phase separation phenomena in pyroxenes, which are vital for geobarometry in high-pressure metamorphic rocks like blueschists and eclogites. alexstrekeisen.it To accurately describe the thermodynamic mixing properties of such complex solid solutions, a combination of the Cluster Variation Method (CVM) and Redlich-Kister (RK) polynomial expansion has been effectively applied. alexstrekeisen.it

The CVM is specifically utilized to model the portion of the free energy of mixing that is influenced by short-range order (SRO) and long-range order (LRO) effects. alexstrekeisen.it Concurrently, the part of the free energy independent of SRO/LRO is modeled using an RK polynomial. alexstrekeisen.it This integrated approach allows for a precise description of the free energy minimum observed at Jd50 (50 mol% jadeite), which is a direct consequence of long-range ordering, while the RK polynomial adeptly handles short-range ordering effects. The parameters for these sophisticated CVM and RK models are derived through rigorous fitting to experimental data. alexstrekeisen.it

While the CVM model offers high accuracy in describing activity-composition relations in the this compound-jadeite binary, its computational intensity can be prohibitive for routine petrological calculations, particularly when extended to more complex three-component solutions like the this compound-jadeite-hedenbergite ternary system. To address this, simplified polynomial descriptions of the temperature-composition-free energy relationship have been developed. These simplified polynomial descriptions facilitate their seamless integration into standard phase-equilibrium computation software, enhancing their practical applicability in geological modeling.

Prediction of Phase Stability and Activity-Composition Relations in this compound Assemblages

The robust thermodynamic models developed using CVM and Redlich-Kister polynomial expansion are instrumental in predicting phase stability and activity-composition relations within this compound-bearing mineral assemblages. The best-fit parameters derived from these models are directly utilized to calculate activity-composition curves and construct temperature-composition phase diagrams for systems such as this compound-jadeite. alexstrekeisen.it

These predictions reveal crucial details about the phase behavior of pyroxenes. For instance, low-temperature activity-composition relations predicted by these models are consistent with previously proposed phase diagrams, though they may suggest different asymmetries in miscibility gaps. Specifically, the this compound-omphacite miscibility gap is predicted to be wider than the omphacite-jadeite gap. Such thermodynamic models are indispensable for forecasting the mineral composition, abundance, and physical properties of eclogite, a significant rock type in the Earth's mantle that frequently contains clinopyroxene (including this compound) and garnet.

The ability of these models to accurately predict the compositions of coexisting pyroxenes under extreme pressures (e.g., 100–160 kbar) is vital for reconstructing the mineralogical and chemical evolution of the Earth's upper mantle. Furthermore, experimental investigations into this compound solubility in aqueous solutions (H₂O and H₂O-NaCl) across various pressure and temperature conditions also contribute significantly to understanding its phase stability in hydrothermal environments.

Solution Thermodynamics and Selective Decomposition Studies of this compound in Industrial Slags

This compound (CaMgSi₂O₆) is a ubiquitous component in various industrial slags, particularly those generated during metallurgical processes, such as titanium-bearing blast furnace slag (TBFS) and copper slag. The solution thermodynamics and selective decomposition of this compound in these complex matrices are critical for developing efficient and environmentally friendly strategies for metal recovery and waste valorization.

Extensive thermodynamic and experimental studies have focused on the selective decomposition of the this compound phase within TBFS through sulfuric acid leaching. Calculations of the Gibbs free energy of reaction with H₂SO₄, often employing a mechanical mixture model, have demonstrated that Ti-bearing this compound exhibits a lower Gibbs free energy change compared to other co-existing phases like MgAl₂O₄, Ti-rich this compound, and perovskite (CaTiO₃). This thermodynamic favorability indicates that this compound is preferentially decomposed under these conditions.

Experimental findings corroborate these thermodynamic predictions: this compound phases in TBFS were observed to undergo complete decomposition when treated with 20 wt% H₂SO₄ at 80 °C within an 8-hour timeframe. In stark contrast, perovskite (CaTiO₃), another significant titanium-containing phase in TBFS, remained largely unaffected under the same conditions. This selective decomposition pathway is crucial for the efficient extraction of titanium, primarily in the form of high-purity TiO₂.

The dissolution behavior of this compound-bearing slags has also been investigated under various conditions, including biotic, abiotic, and organic media. In copper slags, this compound has been shown to dissolve at slower rates compared to fayalite. Studies on this compound slag have indicated that the release of calcium and magnesium may not exceed 32%, while silicon release can reach up to 22%. Beyond metal extraction, this compound's presence in industrial byproducts like blast furnace slag and fluorite tailing is leveraged in the production of this compound-based glass-ceramics, where its formation is promoted by adjusting the CaO/SiO₂ ratios in the raw materials. Among various alkaline minerals found in slags, including merwinite, this compound has been identified as having one of the slowest carbonation conversion rates.

Table 2: Selective Decomposition of Phases in Titanium-Bearing Blast Furnace Slag by 20 wt% H₂SO₄ at 80 °C

| Phase | Decomposition Status (8 hours) | Reactivity (Gibbs Free Energy Change Order) |

| Ti-bearing this compound | Completely decomposed | Lowest (most reactive) |

| Ti-rich this compound | Completely decomposed | Low |

| MgAl₂O₄ | Decomposed | Low |

| Perovskite (CaTiO₃) | Almost unaffected | Highest (least reactive) |

Kinetics and Fundamental Mechanisms of Diopside Crystal Growth and Crystallization

Experimental Quantification of Diopside Crystal Growth Rates from Melts

Experimental studies have quantified the linear crystal growth rates of this compound from its stoichiometric melt, providing insights into the dynamics of its solidification. These investigations often employ techniques like hot stage microscopy and programmed cooling experiments to observe and measure growth under controlled conditions. scispace.commsaweb.org

Temperature Dependence of this compound Linear Crystal Growth Kinetics

The linear crystal growth rate of this compound from its melt exhibits a distinct temperature dependence. Research indicates that crystal growth rates for this compound glasses have been measured across wide temperature ranges, specifically between 750–1155 °C and 1277–1378 °C. weebly.com A maximum growth rate, denoted as u(T), is typically observed around 1250 °C for this compound systems. weebly.comresearchgate.net For instance, a maximum growth rate of 2.2 × 10^-2 cm/s was observed at an undercooling of 105 °C. scispace.comresearchgate.net

The relationship between temperature and this compound growth rate can be illustrated as follows:

| Temperature Range (°C) | Observation | Reference |

| 750–1155, 1277–1378 | Growth rate data available | weebly.com |

| ~1250 | Maximum growth rate (u(T)) | weebly.comresearchgate.net |

Influence of Undercooling on this compound Crystallization Rates and Morphology

Undercooling, defined as the difference between the liquidus temperature (Tl) and the actual temperature (Tr) of the system, significantly influences both this compound crystallization rates and the resulting crystal morphology. hawaii.edu The degree of undercooling dictates the thermodynamic driving force for crystallization. hawaii.edu

As the undercooling degree increases, the crystal integrity of this compound tends to decrease, transitioning from idiomorphic (well-formed) to half-idiomorphic, and then to skeletal and dendritic forms. researchgate.net This morphological evolution can be qualitatively explained by a model that considers diffusion in the melt and interface attachment kinetics. msaweb.orggeoscienceworld.org For example, forsterite, which can crystallize from this compound glass in programmed cooling experiments, initially grows as hopper-shaped crystals and subsequently develops dendrites from external corners. msaweb.orggeoscienceworld.org

Experimental data suggests that the growth rate of clinopyroxene (including this compound) increases with increasing undercooling up to a maximum value. hawaii.edu This maximum corresponds to a shift in the crystal-growth regime from diffusion-controlled to interface-controlled. hawaii.edu

| Undercooling Degree (ΔT) | Observed Morphology | Reference |

| Low | Idiomorphic | researchgate.net |

| Moderate | Half-idiomorphic | researchgate.net |

| High | Skeletal, Dendritic | researchgate.net |

Mechanistic Investigations of this compound Crystal Growth

Understanding the underlying mechanisms of this compound crystal growth is crucial for predicting and controlling its crystallization behavior. The rate-controlling process for crystal growth from a melt can be diffusion in the melt, heat flow, or the reaction at the crystal-melt interface. geoscienceworld.org

Surface Nucleation and Screw Dislocation Growth Models for this compound

For this compound, experimental crystal growth rate data have been effectively fitted using standard crystal growth models, including the 2D surface nucleation model and the screw dislocation growth mechanism. weebly.comdaneshyari.com While both models can describe the experimental growth rates, the screw dislocation model often yields parameters with more significant physical meaning for this compound. weebly.comdaneshyari.com

The screw dislocation mechanism suggests that growth occurs by the continuous propagation of steps originating from screw dislocations on the crystal surface. In contrast, surface nucleation involves the formation of new layers on the crystal face through the nucleation of two-dimensional islands. weebly.comajsonline.org Plots of reduced growth rate versus undercooling for this compound are consistent with a screw dislocation mechanism. scispace.comresearchgate.net

Role of Diffusion in Melt and Interface Attachment Kinetics during this compound Crystallization

During this compound crystallization, two primary processes are involved: the molecular attachment process at the crystal-melt interface and the redistribution of chemical components in the melt due to selective removal by the growing crystal. msaweb.orggeoscienceworld.org The morphological development of crystals, such as forsterite and clinopyroxene from this compound melts, can be qualitatively explained by a model involving diffusion in the melt and interface attachment kinetics. msaweb.orggeoscienceworld.org

Interface attachment kinetics refer to the rate at which atoms or molecules from the melt attach to the growing crystal surface. For this compound, the rate-controlling atomic process may involve the breaking or stretching of modifier cation-oxygen bonds. ajsonline.org The congruence between effective diffusion coefficients calculated from crystal growth kinetics and viscosity, and direct measurements of Si4+ and O2- self-diffusion, suggests that the atomic transport mechanism controlling viscous flow is the same as that required for crystallization. researchgate.net

Programmed Cooling Experiments on this compound-Bearing Compositions

Programmed cooling experiments are instrumental in understanding this compound crystallization under controlled cooling rates, mimicking natural magmatic processes. Experiments using synthetic this compound glass and constant cooling rates (e.g., from 10° to 300°C/hr) have revealed a specific crystallization sequence. msaweb.orggeoscienceworld.org

Initially, forsterite crystallizes, followed by clinopyroxene (more magnesian than stoichiometric this compound, showing solid solution towards enstatite) and wollastonite as the temperature decreases. msaweb.orggeoscienceworld.org The forsterite often develops as hopper-shaped crystals, which then form dendrites. msaweb.orggeoscienceworld.org The clinopyroxene also grows as dendrites, with wollastonite occurring in the interstices between the dendrite arms. msaweb.orggeoscienceworld.org

A notable finding from these experiments is that the nominal undercooling at which clinopyroxene first appears varies with the cooling rate. msaweb.orggeoscienceworld.org Unlike some other systems that show a continuous increase in nominal undercooling with increasing cooling rate, this compound-bearing compositions can exhibit a maximum in clinopyroxene undercooling at an intermediate cooling rate (e.g., 50°C/hr), with undercooling actually being least at higher cooling rates (e.g., 300°C/hr). msaweb.orggeoscienceworld.org

| Cooling Rate (°C/hr) | Initial Crystallization | Subsequent Crystallization | Clinopyroxene Undercooling (°C) | Reference |

| 10-300 | Forsterite | Clinopyroxene + Wollastonite | 182-240 (depending on rate) | msaweb.orggeoscienceworld.org |

| 50 | - | - | Maximum | msaweb.orggeoscienceworld.org |

| 300 | - | - | Least | msaweb.orggeoscienceworld.org |

Morphological Development of Associated Phases during this compound Crystallization from Incongruently Melting Compositions

This compound's melting behavior can be incongruent, meaning it melts to a liquid of a different composition and simultaneously produces a new solid phase. This phenomenon is intrinsic to pure CaMgSi₂O₆ and has been observed to commence approximately 59 K below its previously reported melting point of 1665 K arizona.edu. During crystallization from a stoichiometric this compound melt, a three-phase assemblage typically forms: forsterite (Mg₂SiO₄), wollastonite (CaSiO₃), and a clinopyroxene solid solution. The specific proportions and compositions of these phases are dependent on the cooling rate arizona.edu.

In systems where this compound (CMS2) undergoes incongruent dissolution, such as with tricalcium phosphate (B84403) (C3P), small amounts of segregated silica (B1680970) (SiO₂) can be produced, often as amorphous nanoclusters elsevier.es. The morphological development of crystals during such non-equilibrium conditions is characterized by diffusion-controlled rapid growth rates. For instance, dendrites may exhibit a "skeletal" shape, which is promoted by a high degree of supersaturation and undercooling in the melt. These skeletal crystals are characterized by discontinuities or entries filled with matrix material, formed due to slower growth rates and lower supersaturation in those specific areas elsevier.es.

The phase relations in complex systems involving this compound, such as the this compound-albite-nepheline system, further illustrate incongruent melting, where reactions like pargasite decomposition can yield forsterite, spinel, this compound, nepheline, anorthite, and water researchgate.net. Experimental investigations into the evolution of texture in partially crystallized melts, for example, in the pseudobinary albite-diopside system, have shown that clinopyroxene can be the sole phase formed under specific experimental conditions (e.g., P=200 MPa, T=1050-1120°C, CH₂O=3.5 wt.%) researchgate.net.

Microchemical Traverses and Element Depletion at this compound Crystal-Melt Interfaces

The chemical composition at the interface between growing this compound crystals and the surrounding melt is highly dynamic and can reveal non-equilibrium partitioning of elements. Microchemical analyses of rocks like gabbroic gneisses, which contain this compound, show that reactions with melt can drive the hydration of this compound along grain boundaries, leading to the formation of new phases such as pargasite and garnet. Trace element signatures within these minerals indicate hand-sample-scale equilibration at high temperatures, facilitating the redistribution of rare earth elements mq.edu.au.

Trace element zoning patterns observed in phenocrysts, including clinopyroxenes (like this compound), provide evidence that crystal growth in magmas often occurs with non-equilibrium partitioning of trace elements at the crystal-melt interface geochemicalperspectives.org. This can lead to significant elevation of partition coefficients relative to their equilibrium values during natural magmatic crystallization processes geochemicalperspectives.org. Oscillatory zoning in clinopyroxenes, for example, can be attributed to intrinsic mechanisms that link crystal growth to local phenomena, involving a coupling between the growth rate and solute diffusion across the crystal-melt interface ifremer.fr. These variations in crystal chemistry serve as a sensitive record of changes throughout the crystal's lifetime, from its initial nucleation to its final quenching researchgate.net. Heterogeneous mineral compositions, particularly for major and trace elements, can be linked to low time-integrated volumes of melt flux, which impedes widespread modification and equilibration within the system researchgate.net.

This compound as a Nucleating Agent for Biomaterial Crystallization

This compound is increasingly recognized for its potential as a nucleating agent in the crystallization of various biomaterials, particularly due to its bioactive properties and ability to promote the formation of bone-like apatite.

This compound-based ceramics and glass-ceramics are explored for biomedical applications, including artificial bones, dental roots, and crowns cdmf.org.brelsevier.es. This compound exhibits an inherent ability to induce apatite formation on its surface, which facilitates a direct bond with bone tissue researchgate.net. The apatite-forming capability of this compound is linked to the dissolution of Ca(II) ions from its sintered body in aqueous solutions, followed by binding with phosphate ions on its surface to precipitate calcium phosphate as hydroxyapatite (B223615) (HAp) researchgate.net. Studies have shown that this compound sintered at temperatures between 650°C and 700°C can significantly enhance apatite deposition compared to lower sintering temperatures researchgate.net.

Various nucleating agents can be incorporated into this compound-based glass-ceramics to control their crystallization behavior and enhance their properties. For instance, Fe₂O₃ has been shown to induce copious internal nucleation in this compound glass, enabling the production of single-phase this compound glass-ceramics via traditional routes cdmf.org.br. Other effective nucleating agents include TiO₂, Cr₂O₃, ZrO₂, and P₂O₅, which influence the phase components and microstructure of the resulting glass-ceramics researchgate.netdntb.gov.uamdpi.com.

The optimization of nucleating agents and heat treatment parameters is crucial for tailoring the properties of this compound-based biomaterials. For example, a composite nucleating agent consisting of 1.5% Cr₂O₃, 2% TiO₂, and 3% Fe₂O₃, with heat treatment at a nucleation temperature of 720°C for 1.0 hour and a crystallization temperature of 920°C for 1.5 hours, has been shown to yield this compound-based glass-ceramics with desirable mechanical and chemical properties, as detailed in Table 1 mdpi.com.

Table 1: Properties of this compound-Based Glass-Ceramics with Optimized Nucleating Agents and Heat Treatment mdpi.com

| Property | Value |

|---|---|

| Vickers Hardness | 7.12 GPa |

| Density | 2.95 g·cm⁻³ |

| Water Absorption | 0.02% |

| Acid Resistance | 0.23% |

Mechanism of Hydroxyapatite Formation on this compound Surfaces

The formation of hydroxyapatite (HAp) on this compound surfaces is a key aspect of its bioactivity. High-resolution transmission electron microscopy studies have revealed that crystal growth of HAp originates from the this compound surface layer, demonstrating continuity between the this compound lattice and the newly formed HAp crystals researchgate.net. The mechanism often involves an initial epitaxial crystal growth of octacalcium phosphate (OCP) on the this compound surface, which subsequently transforms into HAp via a topotactic phase transition researchgate.nettypeset.io.

The similarity between the crystal surfaces of this compound and OCP, a precursor to HAp, facilitates this epitaxial growth when this compound is immersed in simulated body fluid (SBF) researchgate.net. The epitaxial relationship between OCP and this compound has been precisely determined: (001)di // (010)ocp and nih.govdi // diva-portal.orgocp. The lattice mismatch between the c-axis of OCP and the nih.gov direction of this compound is approximately 3.7%, while the mismatch between the a-axis of OCP and three times the nih.gov period of this compound is as low as 0.05% typeset.io. These small lattice mismatches are critical for promoting epitaxial nucleation.

Table 2: Lattice Mismatch in Epitaxial Growth of OCP on this compound typeset.io

| Lattice Relationship | Lattice Mismatch (%) |

|---|---|

| c-axis OCP // nih.gov this compound | 3.7 |

Epitaxial Crystal Growth Phenomena in this compound-Biomaterial Interfaces

Epitaxial crystal growth, defined as the oriented growth of nuclei on a substrate, is a crucial phenomenon at this compound-biomaterial interfaces. This process typically requires structural similarity at the interface, including comparable interatomic distances, chemical bonds, and crystal symmetry between the growing crystal and the substrate researchgate.net. For heteroepitaxy, where the nucleating crystal and the substrate have different compositions, the difference in lattice parameters between the two solids should ideally not exceed 15% researchgate.net.

In the context of this compound, epitaxial growth has been experimentally verified in various systems. For instance, this compound crystals have been shown to grow epitaxially on spinel particles, which form during the nucleation treatment in glass-ceramic fabrication. Specific crystallographic orientation relationships (ORs) between the spinel and this compound phases indicate a coherent or semi-coherent interface, facilitating the heterogeneous nucleation and refinement of this compound crystals. Examples of these ORs include [1-12]spinel // researchgate.netThis compound, (11-1)spinel // (200)this compound, and [1-12]spinel //diopside, (311)spinel // (1-31)this compound.

Furthermore, during the surface crystallization of this compound from glass, preferentially oriented topmost surface layers are observed. These crystals are oriented with respect to the glass surface, often with their c-axis parallel to the surface ( researchgate.net ‖ S). This preferred orientation is maintained even for this compound crystals as small as 700 nm in size. Such oriented nucleation and epitaxial growth are fundamental to controlling the microstructure and enhancing the functional properties of this compound-based biomaterials.

Advanced Spectroscopic Characterization of Diopside

Fourier-transform Infrared (FTIR) Spectroscopy of Diopside

FTIR spectroscopy is a powerful tool for analyzing the vibrational modes within this compound, particularly sensitive to Si-O bonds and the presence of hydroxyl (OH) groups.

The infrared spectrum of this compound is characterized by distinct vibrational modes primarily associated with the Si-O bonds within its silicate (B1173343) chains mdpi.com. These include Si-O stretching modes, non-bridging Si-O stretching modes, and non-bridging O-Si-O bending vibrations of the SiO₄ tetrahedron mdpi.com.

Characteristic absorption peaks in the FTIR spectrum of this compound provide insights into these vibrational analyses:

Bands in the 400–550 cm⁻¹ range are typically attributed to O-Si-O bending vibrations researchgate.net.

Specific weak absorption peaks assigned to the bending vibrations of the O-Si-O of a SiO₄ tetrahedron are observed around 472, 505, 534, 550, 625, 656, and 671 cm⁻¹ mdpi.com.

Antisymmetric Si-O-Si stretching vibrations are found in the 850–1200 cm⁻¹ range researchgate.net.

A symmetric Si-O-Si stretching mode is observed at 1066 cm⁻¹ researchgate.net. The sharp bands between 850–1200 cm⁻¹ are considered characteristic "this compound type" bands researchgate.net.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description | Source |

|---|---|---|---|

| O-Si-O Bending | 400–550 | General bending vibrations of the O-Si-O groups | researchgate.net |

| O-Si-O Bending | 472, 505, 534, 550, 625, 656, 671 | Specific weak absorption peaks for non-bridging O-Si-O bending | mdpi.com |

| Antisymmetric Si-O-Si Stretching | 850–1200 | Characteristic "this compound type" bands | researchgate.net |

| Symmetric Si-O-Si Stretching | 1066 | Specific symmetric stretching vibration | researchgate.net |

Water is incorporated into this compound primarily as hydroxyl (OH) groups, which are associated with cationic vacancies or chemical impurities to maintain charge neutrality within the crystal structure copernicus.orgdntb.gov.ua. The presence of these OH groups is evidenced by characteristic OH stretching bands in FTIR spectra copernicus.orgdntb.gov.ua.

In pure this compound, a prominent absorption band is observed at 3357 cm⁻¹, which is attributed to divalent cation vacancies compensated by two protons copernicus.orgdntb.gov.ua. Natural this compound samples, as well as those experimentally doped with chemical impurities, exhibit a broader array of OH-stretching signals copernicus.org.

Bands observed in the range of 3620–3651 cm⁻¹ are typically linked to the substitution of trivalent ions (M³⁺) for silicon (Si) in tetrahedral sites copernicus.orgdntb.gov.uaresearchgate.net.

The 3420 cm⁻¹ band is associated with the substitution of sodium (Na⁺) for calcium (Ca²⁺) copernicus.orgdntb.gov.ua.

Singly protonated Ca vacancies with a nearby octahedral M³⁺ ion are responsible for bands between 3432–3460 cm⁻¹ copernicus.orgdntb.gov.uaresearchgate.net.

A band at 3310 cm⁻¹ suggests charge compensation by more remotely located M³⁺ ions copernicus.orgdntb.gov.ua.

| Wavenumber (cm⁻¹) | Proposed Defect/Assignment | Source |

|---|---|---|

| 3357 | Doubly protonated Ca vacancies in pure this compound | copernicus.orgdntb.gov.ua |

| 3620–3651 | M³⁺ ions substituted for Si in tetrahedral sites | copernicus.orgdntb.gov.uaresearchgate.net |

| 3420 | Na⁺ for Ca²⁺ substitution | copernicus.orgdntb.gov.ua |

| 3432–3460 | Singly protonated Ca vacancies with nearby octahedral M³⁺ ion | copernicus.orgdntb.gov.uaresearchgate.net |

| 3310 | Remote charge compensation by M³⁺ ions | copernicus.orgdntb.gov.ua |

| 3500–3600 | Complex defects associating Ca vacancies with tetrahedral M³⁺ and octahedral Ti⁴⁺ ions (in natural this compound) | copernicus.orgdntb.gov.ua |

Low-temperature infrared spectroscopy is crucial for resolving additional OH-stretching bands in this compound spectra, particularly those above 3600 cm⁻¹ copernicus.orgdntb.gov.ua. Studies have shown that the anharmonic behavior of these higher-frequency bands differs from that of lower-frequency bands copernicus.orgdntb.gov.ua.

At low temperatures, a significant narrowing and positive shift are observed for bands above 3600 cm⁻¹ copernicus.orgresearchgate.net. This phenomenon is analogous to the anharmonic behavior observed for OH-stretching bands in forsterite, where OH groups point out of a tetrahedral site and are not significantly involved in hydrogen bonds copernicus.orgresearchgate.net.

Research on the temperature dependence of OH bands in this compound reveals linear shifts in their frequencies. Three main resolved OH bands at 3645, 3464, and 3361 cm⁻¹ exhibit distinct behaviors with temperature changes geoscienceworld.orgresearchgate.net:

The 3645 cm⁻¹ band (Band 1) shifts to lower wavenumbers as temperature increases geoscienceworld.orgresearchgate.net.

The 3464 cm⁻¹ band (Band 2) shows minimal shift with increasing temperature geoscienceworld.orgresearchgate.net.

The 3361 cm⁻¹ band (Band 3) shifts to higher wavenumbers as temperature increases geoscienceworld.orgresearchgate.net.

Furthermore, the integral absorbance of these three bands decreases with increasing temperature, with Band 3 showing the most significant decrease (31.4% from -50 to 400°C), followed by Band 1 (18.8%) and Band 2 (10.1%) geoscienceworld.orgresearchgate.net. These observations reflect different local environments of OH defects and temperature-dependent OH absorption coefficients in this compound geoscienceworld.org.

| OH Band (cm⁻¹ at room temp) | Temperature Dependence of Peak Position | Integral Absorbance Change (-50 to 400°C) | Source |

|---|---|---|---|

| 3645 (Band 1) | Shifts to lower wavenumbers | Decreases by 18.8% | geoscienceworld.orgresearchgate.net |

| 3464 (Band 2) | Almost no shift | Decreases by 10.1% | geoscienceworld.orgresearchgate.net |

| 3361 (Band 3) | Shifts to higher wavenumbers | Decreases by 31.4% | geoscienceworld.orgresearchgate.net |

Raman Spectroscopy of this compound

Raman spectroscopy complements FTIR by probing different vibrational modes, providing additional structural and compositional information about this compound and related minerals.

Experimental Raman spectra of pyroxene (B1172478) silicates, including this compound, are characterized by four main types of vibration bands: Si-O non-bridging stretching (Si-O_nbr), Si-O bridging stretching (Si-O_br), O-Si-O bending, and cation M1- and M2-oxygen vibration modes (M-O) mdpi.com.

Intense Raman modes in clinopyroxenes correspond to:

Metal-oxygen translation (~300–500 cm⁻¹) mdpi.com.

Stretching vibrations of bridging O-Si-O_br (ν₁₁~670 cm⁻¹) mdpi.com.

Stretching vibrations of non-bridging atoms O-Si-O_nbr (ν₁₆~1000 cm⁻¹) mdpi.com.

The peak position of the ν₁₁ stretching vibration mode (~670 cm⁻¹) in clinopyroxenes varies over a wide range and generally correlates with their chemical composition, reflecting this compound-jadeite heterovalent isomorphism mdpi.com. This correlation can be utilized for rough estimation of chemical composition using non-destructive Raman spectroscopy mdpi.com. For instance, clinopyroxenes with a ν₁₁ mode peak position lower than 672 cm⁻¹ are likely from peridotites, while those higher than 675 cm⁻¹ are likely from eclogites mdpi.com.

Studies on synthetic this compound-clinoenstatite (Di-Cen) solid solutions show that the Raman spectra of this compound and Di₅₉En₄₁ are similar despite the substitution of Ca with Mg geoscienceworld.org. However, at lower Ca content, some peaks become asymmetric geoscienceworld.org. A notable observation is the splitting of the intense peak at 670 cm⁻¹ in the Di₄₀En₆₀ spectrum, which is related to structural changes involving the silicate chains geoscienceworld.org.

While extensive theoretical work has been performed on the vibrational properties and atomic-scale structures of hydrous defects in this compound using density functional theory (DFT) to interpret FTIR data copernicus.orgdntb.gov.ua, specific ab initio calculations directly correlating with general Raman frequencies for this compound are less explicitly detailed in the provided search results. However, the general approach of theoretical determination of vibrational properties at the DFT level, followed by comparison with experimental data, has been successfully applied to understand OH-stretching modes in this compound copernicus.orgdntb.gov.ua. This methodology suggests that similar computational approaches can be, and likely are, applied to predict Raman frequencies, allowing for a direct comparison with experimental Raman spectra to validate theoretical models and understand complex vibrational behaviors. Such calculations are crucial for assigning observed Raman bands to specific atomic motions and structural features, especially for complex silicate minerals like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating short-range cation ordering and local atomic environments in minerals like this compound. Specifically, solid-state Magic Angle Spinning (MAS) NMR, such as ²⁹Si MAS NMR, is highly sensitive to subtle changes in the coordination environment of silicon atoms, making it invaluable for detecting substitutions by other elements.

²⁹Si MAS NMR for Detecting Tetrahedral and Octahedral Aluminum Substitution in this compound-Ca-Tschermak Clinopyroxenes

The application of ²⁹Si MAS NMR spectroscopy has proven effective in studying short-range cation ordering across the this compound (CaMgSi₂O₆)-Ca-Tschermak pyroxene (CaAl₂SiO₆) (Di-CaTs) solid solution geoscienceworld.org. Peak positions in ²⁹Si MAS NMR spectra are sensitive to aluminum (Al) substitution in both the corner-sharing nearest-neighbor (NN) tetrahedral sites on the single chain and in one of the three NN octahedral M1 sites geoscienceworld.org.

In pure this compound, the ²⁹Si MAS NMR spectrum typically exhibits a single peak at approximately -84.4 ppm, which is conventionally assigned to Si(0Al), indicating no aluminum in the nearest tetrahedral neighbors geoscienceworld.org. For each silicon atom in this compound, the two corner-sharing NN tetrahedral sites are occupied by silicon, while the three NN octahedral M1 sites are occupied by magnesium geoscienceworld.org.

In contrast, the end-member Ca-Tschermak (CaAl₂SiO₆) spectrum displays three distinct peaks, observed at -89.7, -85.6, and -81.9 ppm geoscienceworld.org. These peaks correspond to different silicon environments based on the number of nearest-neighbor tetrahedral aluminum atoms: Si(0Al)[1Al], Si(1Al)[1Al], and Si(2Al)[1Al], respectively geoscienceworld.org. The increased shielding observed in Ca-Tschermak is attributed to the substitution of aluminum at the octahedral site for magnesium at the octahedral site in this compound geoscienceworld.org.

For intermediate compositions within the Di-CaTs solid solution, multiple peaks arise due to cation disorder on both the tetrahedral and octahedral sublattices geoscienceworld.org. Four peaks are typically resolved in the ²⁹Si MAS NMR spectra of Di₇₅CaTs₂₅, Di₅₀CaTs₅₀, and Di₂₅CaTs₇₅ geoscienceworld.org. Research indicates that the substitution of aluminum for magnesium on the M1 octahedral site causes a shielding effect on the ²⁹Si chemical shift, which can be of similar magnitude to the deshielding caused by aluminum substitution for silicon in NN tetrahedra, leading to peak overlap among central peaks geoscienceworld.org.

Modeling of site populations using random distribution (RD), Al-O-Al avoidance (AA), and modified AA models (AAOC) has shown that the RD model poorly fits ²⁹Si MAS NMR peak intensities geoscienceworld.org. However, the AA and AAOC models fit the data well up to at least 75% Ca-Tschermak, suggesting that this compound-rich Di-CaTs clinopyroxenes generally adhere to Löwenstein's Al-O-Al avoidance principle geoscienceworld.org. Deviations from this principle, indicating the formation of Al-O-Al linkages, are observed for compositions exceeding 75% Ca-Tschermak geoscienceworld.org. The AAOC model provides an improved fit for observed ²⁹Si MAS NMR intensities, particularly near Di₅₀CaTs₅₀, implying the presence of Si-O-Mg and Al-O-Al couples and short-range ordering on both tetrahedral and octahedral sites in Di-CaTs pyroxenes geoscienceworld.org.

The high sensitivity of ²⁹Si MAS NMR to octahedral aluminum substitution in chain silicates like pyroxenes makes it a valuable technique for revealing tetrahedral-octahedral cation coupling and octahedral cation ordering information, which is crucial for geothermobarometry of aluminous pyroxenes geoscienceworld.orggeoscienceworld.org.

Table 1: ²⁹Si MAS NMR Chemical Shifts and Assignments in this compound and Ca-Tschermak

| Sample/Composition | ²⁹Si Chemical Shift (ppm) | Assignment (Si(nAl)[mAl]) | Notes | Source |

| This compound (CaMgSi₂O₆) | -84.4 | Si(0Al) | Single peak, no Al in NN tetrahedral sites | geoscienceworld.org |

| Ca-Tschermak (CaAl₂SiO₆) | -89.7 | Si(0Al)[1Al] | Three peaks observed | geoscienceworld.org |

| -85.6 | Si(1Al)[1Al] | geoscienceworld.org | ||

| -81.9 | Si(2Al)[1Al] | geoscienceworld.org | ||

| Di-CaTs Solid Solution | Multiple peaks | Cation disorder on tetrahedral and octahedral sublattices | Four peaks resolved in intermediate compositions | geoscienceworld.org |

Mössbauer Spectroscopy for Iron Valence State and Site Distribution in this compound

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is a highly effective technique for determining the valence state of iron (Fe²⁺ and Fe³⁺) and its distribution among different crystallographic sites within a mineral structure carleton.edu. In this compound, iron can substitute for other cations, and its oxidation state and site occupancy significantly influence the mineral's properties.

In clinopyroxene this compound, Fe²⁺ ions are typically observed in octahedral M1 and M2 sites usra.eduresearchgate.net. The M1 site is a smaller, more regular octahedral site that preferentially accommodates magnesium and transition metals like Fe²⁺, while the M2 site is a larger, more distorted octahedral site that preferentially accepts larger ions such as calcium, but can also host transition metals researchgate.net. High-resolution Mössbauer spectra allow for the distinction of Fe²⁺ ions in these two distinct octahedral sites researchgate.net.

Research on Fe-bearing diopsides, including those along the this compound-hedenbergite solid-solution series, has provided detailed Mössbauer parameters. For Fe²⁺ in this compound, characteristic isomer shift (δ) and quadrupole splitting (ΔEQ) values are observed. For instance, studies have reported average δ values of 1.13 mm/s and ΔEQ of 2.56 mm/s for Fe²⁺ in the M1 site, and δ of 1.14 mm/s and ΔEQ of 2.00 mm/s for Fe²⁺ in the M2 site along the this compound-hedenbergite tie-line usra.eduresearchgate.net. The quadrupole splitting values for Fe²⁺ in M1 and M2 sites can exhibit temperature dependence, with their curves potentially crossing at certain temperatures geologyscience.ru.

The presence of trivalent iron (Fe³⁺) can also be detected in this compound, particularly in samples with higher iron content geologyscience.ru. Mössbauer spectroscopy is also used to determine the Fe³⁺/ΣFe ratio, which is crucial for understanding the redox conditions during mineral formation anu.edu.auminsocam.orggeoscienceworld.org. Studies on anorthite-diopside eutectic glasses have shown that the Fe³⁺/Fe²⁺ ratio is directly related to oxygen fugacity, with the ratio being proportional to the oxygen fugacity raised to the power of approximately 0.25 anu.edu.auminsocam.org. This confirms the utility of Mössbauer spectroscopy in quantifying iron oxidation states and their relationship to environmental conditions.

Table 2: Mössbauer Parameters for Iron in this compound Clinopyroxenes

| Iron Species | Site | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Notes | Source |

| Fe²⁺ | M1 | 1.13 | 2.56 | Average values, along this compound-hedenbergite tie-line | usra.eduresearchgate.net |

| Fe²⁺ | M2 | 1.14 | 2.00 | Average values, along this compound-hedenbergite tie-line | usra.eduresearchgate.net |

| Fe³⁺ | M1 | ~0.36 | ~0.76 | Observed in hedenbergite, can be present in this compound with higher Fe content | usra.edugeologyscience.ru |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromogenic Mechanisms in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the chromogenic mechanisms in this compound, providing insights into the trace elements responsible for its varied colors. The color of this compound is primarily influenced by the presence and coordination of transition metal ions, which act as chromophores.

For green this compound, UV-Vis spectra often reveal significant reflections (absorption minima) at 460–470 nm and 655–665 nm mdpi.com. These features are typically attributed to the presence of chromium (Cr³⁺) in octahedral coordination mdpi.comgia.edu. Chromium is a well-known chromophore in many gemstones, and its characteristic absorption pattern, consisting of two broad peaks, is readily identifiable in UV-Vis-NIR spectra gia.edu. In chrome this compound, a small proportion of Mg²⁺ ions in the octahedral sites are replaced by Cr³⁺ ions, with CrO₆ chromophores being responsible for the emerald green color chemistryviews.org.

In addition to chromium, other transition metals contribute to the color of this compound. Weak reflections between 230 nm and 285 nm in the UV-Vis spectrum of this compound samples can be caused by intervalence Fe²⁺–Fe³⁺ charge transfer mdpi.com. The green hue of this compound is generally attributed to chromophore elements such as Cr, Fe, vanadium (V), and nickel (Ni) mdpi.com.

For blue this compound varieties, the characteristic blue-turquoise color is mainly determined by traces of vanadium (V) and, to a lesser extent, iron (Fe), manganese (Mn), chromium (Cr), and titanium (Ti) mdpi.com. The presence of aluminum (Al), manganese (Mn), and cobalt (Co) can also be attributed to blue coloration mdpi.com.

UV-Vis spectroscopy is therefore crucial for identifying the specific chromophores and their electronic transitions that give rise to the diverse colors observed in this compound, aiding in gemological characterization and understanding the mineral's formation conditions mdpi.comgia.edumdpi.com.

Table 3: UV-Vis Spectroscopic Features and Chromogenic Mechanisms in this compound

| Wavelength Range (nm) | Attributed Mechanism/Chromophore | Resulting Color | Source |

| 460–470, 655–665 | Cr³⁺ in octahedral coordination | Green | mdpi.comgia.edu |

| 230–285 | Intervalence Fe²⁺–Fe³⁺ charge transfer | Contributes to green | mdpi.com |

| N/A | Cr, Fe, V, Ni | Green | mdpi.com |

| N/A | V, Fe, Mn, Cr, Ti | Blue-turquoise | mdpi.com |

| N/A | Al, Mn, Co | Blue | mdpi.com |

Defect Chemistry and Diffusion Mechanisms in Diopside

Computational Investigations of Point Defect Formation Energies in Diopside

Computational simulation techniques have been extensively employed to investigate defect formation in this compound, offering a detailed understanding of the energetics associated with various point defects arizona.educambridge.org. These studies are vital for predicting the stability and prevalence of different defect types under equilibrium conditions.

Formation Energies of Schottky and Frenkel Defects in this compound

Point defects, such as Schottky and Frenkel defects, are fundamental imperfections in crystalline solids that significantly influence material properties binghamton.edusci-hub.se. In this compound, computational studies have revealed that isolated, non-interacting Schottky defects involving calcium oxide (CaO) and magnesium oxide (MgO) exhibit the lowest formation energies arizona.educambridge.org. Specifically, CaO Schottky defects have a formation energy of 3.66 eV per defect, while MgO Schottky defects have a formation energy of 3.97 eV per defect arizona.educambridge.org.

Among oxygen-related defects, oxygen Frenkel defects are identified as the most favorable, with formation energies of 3.93 eV arizona.educambridge.org. A Frenkel defect involves an atom or ion moving from its lattice site to an interstitial position, creating a vacancy and an interstitial binghamton.edu. In contrast, a Schottky defect involves the removal of a cation and an anion from the lattice to the crystal surface, maintaining charge neutrality binghamton.edu. The high values for defect formation energies in this compound suggest that diffusion processes are likely to be dominated by extrinsic effects, except at very high temperatures, such as in the premelting region arizona.edu.

Table 1: Calculated Formation Energies of Key Point Defects in this compound

| Defect Type | Formation Energy (eV/defect) | Reference |

| CaO Schottky defect | 3.66 | arizona.educambridge.org |

| MgO Schottky defect | 3.97 | arizona.educambridge.org |

| Oxygen Frenkel defect | 3.93 | arizona.educambridge.org |

Self-Diffusion Mechanisms of Cations (Mg, Ca) in this compound

Self-diffusion, the movement of atoms within a crystal lattice, is a critical process governing the kinetics of various geological phenomena, including mineral reactions and re-equilibration arizona.eduusra.edu. In this compound, the self-diffusion of major cations like magnesium (Mg) and calcium (Ca) has been extensively studied through computational simulations.

Vacancy-Mediated Diffusion Pathways and Anisotropy in this compound

Computer simulations indicate that magnesium and calcium self-diffusion in this compound occurs most readily along the c-direction, primarily via a vacancy mechanism arizona.educambridge.org. This mechanism involves the movement of atoms into adjacent vacant lattice sites uni-bayreuth.deresearchgate.net. Two primary diffusion pathways have been identified: direct jumps along the c-direction and double jumps within the b-c plane arizona.educambridge.org. The double jump routes are typically associated with lower activation energies compared to the direct jump routes for both Mg and Ca diffusion arizona.educambridge.org.

Diffusion in this compound exhibits anisotropy, meaning that the diffusion rates vary depending on the crystallographic direction usra.eduresearchgate.net. Experimental data for Ca and Mg tracer diffusion suggest an anisotropy where diffusion along the a* and c directions is faster than along the b direction, with logD along the b direction being approximately 0.4 units lower than in other directions usra.edu.

Table 2: Predicted Self-Diffusion Activation Energies for Mg and Ca in this compound (c-direction)

| Cation | Regime | Pathway | Activation Energy (eV) | Reference |

| Mg | Extrinsic | Direct jump | 9.82 | arizona.educambridge.org |

| Mg | Extrinsic | Double jump | 1.97 | arizona.educambridge.org |

| Ca | Extrinsic | Direct jump | 6.62 | arizona.educambridge.org |

| Ca | Extrinsic | Double jump | 5.63 | arizona.educambridge.org |

| Mg | Intrinsic | >~ 5.95 | arizona.educambridge.org | |

| Ca | Intrinsic | 9.29–10.28 | arizona.educambridge.org |

Role of Extrinsic Effects and Divacancy Mechanisms in High-Temperature this compound Diffusion

At elevated temperatures, particularly in the intrinsic regime where thermally generated defects dominate, higher activation energies are observed arizona.educambridge.org. For Mg self-diffusion, intrinsic activation energies are predicted to be greater than approximately 5.95 eV, while for Ca self-diffusion, they range from 9.29 to 10.28 eV arizona.educambridge.org. These values for Ca diffusion align well with published experimental data arizona.educambridge.org. Furthermore, it is inferred that a divacancy mechanism, involving the cooperative movement of two vacancies, may operate in this compound crystals, especially at high temperatures arizona.educambridge.orgcambridge.org. Divacancy mechanisms can become significant at higher temperatures, providing alternative pathways for atomic transport researchgate.net.

Interplay of Chemical Impurities and Hydrous Defects on this compound Structure

This compound, like many nominally anhydrous minerals, can incorporate "water" in the form of hydroxyl (OH) groups, which play a crucial role in the Earth's mantle water budget copernicus.orggeoscienceworld.org. These hydrous defects are typically associated with cationic vacancies or chemical impurities, ensuring the electrical neutrality of the defective crystal copernicus.orggeoscienceworld.org. The presence and concentration of these OH groups are often detected and characterized by their distinctive OH stretching bands in Fourier-transform infrared (FTIR) spectroscopy copernicus.org.

In pure this compound, a prominent infrared absorption band is observed at 3357 cm⁻¹, which is attributed to divalent cation vacancies compensated by two protons copernicus.orggeoscienceworld.org. However, in natural this compound samples or those experimentally doped with chemical impurities, a broader range of OH stretching signals is observed copernicus.org. For instance, when this compound contains trivalent cations (e.g., M³⁺), additional bands appear, such as at 3310 cm⁻¹ and between 3432 and 3462 cm⁻¹ copernicus.orgdntb.gov.ua. The bands in the 3432–3460 cm⁻¹ range correspond to singly protonated calcium vacancies with a nearby octahedral M³⁺ ion, while the 3310 cm⁻¹ band likely involves more remotely compensated charge by M³⁺ ions copernicus.orgdntb.gov.ua. More complex defects, involving Ca vacancies with tetrahedral M³⁺ and octahedral Ti⁴⁺ ions, are proposed for bands observed between 3500 and 3600 cm⁻¹ in natural this compound copernicus.orgdntb.gov.ua.

Furthermore, substitutions of Fe²⁺ for Mg²⁺ and Fe²⁺ for Ca²⁺ within the this compound structure can significantly impact nearby OH-bearing defects, leading to shifts and broadening of the OH stretching bands in chemically more complex this compound samples copernicus.orgdntb.gov.ua. The occurrence and concentration of hydrous defects in pyroxenes are also influenced by various external factors, including pressure, temperature, silica (B1680970) activity, oxygen fugacity, and the presence of impurity metal cations geoscienceworld.org. High concentrations of hydrous defects have also been observed in grain boundaries of wet this compound samples, often associated with fluid inclusions hawaii.edu.

Trace Element Partitioning in Diopside Bearing Systems

Theoretical Models for Trace Element Partitioning in Diopside Systems

Application of the Lattice Strain Model to this compound-Melt Partitioning

The Lattice Strain Model (LSM), based on the work of Brice (1975) and further developed by Blundy and Wood (1994, 2003), is widely applied to describe trace element partitioning between minerals and melts. geoscienceworld.orgumd.edugeologyscience.rucambridge.org This model posits that the partitioning of an element is governed by the elastic strain energy generated when an ion substitutes into a crystallographic site, with the energy being dependent on the misfit between the ionic radius of the substituting element and the ideal ionic radius of the host site. geoscienceworld.orgumd.edu The model allows for the calculation of key parameters: the ideal ionic radius (r₀), the Young's modulus (E) of the lattice site, and the optimum partition coefficient (D₀) for a strain-free substitution, by fitting a parabolic curve to partition coefficients as a function of ionic radii for isovalent cations. geoscienceworld.orgumd.edugoldschmidtabstracts.info

Experimental studies on this compound-melt systems have extensively utilized the LSM to quantify trace element behavior. For instance, investigations into clinopyroxene-silicic melt partitioning (62–69 wt% SiO₂) at conditions relevant to the upper mantle (e.g., 1.1 GPa and 1145–1155 °C) have revealed significantly higher rare earth element (REE) partition coefficients (e.g., DSm = 0.76 to 3.1) compared to those observed in clinopyroxene-basaltic melt systems. umd.edu In these silicic melts, the maximum DREE is often shifted towards middle REE (e.g., Terbium, Tb). umd.edu While partition coefficients for Strontium (Sr) and Titanium (Ti) are also elevated (DSr = 0.23–0.39, DTi = 0.28–1.0), those for Zirconium (Zr) and Lithium (Li) typically remain within the range of literature values (0.14–0.23 and 0.16–0.25, respectively). umd.edu These high partition coefficients for REE, Sr, and Ti are not primarily attributed to crystal-compositional effects, such as IVAl content. umd.edu

Recent experiments focusing on First-Row Transition Elements (FRTE) and High Field Strength Elements (HFSE) in diopsidic clinopyroxene coexisting with silicic melts (67–69 wt% SiO₂) demonstrate that the LSM accurately predicts their partitioning behavior. geoscienceworld.org FRTE partitioning varies from mildly incompatible (e.g., Vanadium (V), Copper (Cu), Zinc (Zn) with D ≈ 0.1–1) to highly compatible (e.g., Chromium (Cr), Nickel (Ni) with D > 10), with Ni exhibiting the highest compatibilities (DNi = 13–34). geoscienceworld.org HFSE, conversely, range from highly incompatible (e.g., Niobium (Nb), Tantalum (Ta) with D = 0.01–0.08) to mildly incompatible (e.g., Zr, Hafnium (Hf), Ti with D = 0.18–0.82). geoscienceworld.org

The partitioning behavior of trace elements in this compound-melt systems is also influenced by both crystal chemistry and melt composition. For instance, the partition coefficients for most tri-, tetra-, and pentavalent elements tend to increase with increasing tetrahedrally coordinated Aluminum (Al) content in the clinopyroxene. geoscienceworld.org Melt compositional parameters, such as the non-bridging oxygen to tetrahedral cation ratio (NBO/T), TiO₂ content, and the molar Ca²⁺/(M⁺ + M²⁺) ratio (where M⁺ and M²⁺ represent Na⁺ + K⁺ and Fe²⁺ + Ca²⁺ + Mg²⁺, respectively), also exert significant control on trace element partitioning. geoscienceworld.org

The following table summarizes representative partition coefficients (D) for various trace elements between this compound and silicic melts, illustrating the range of observed values.

Table 1: Representative this compound-Melt Partition Coefficients (D) for Trace Elements in Silicic Melts

| Element | Partition Coefficient (D) Range | Compatibility | Reference |

| Sm (REE) | 0.76 – 3.1 | Compatible | umd.edu |

| Tb (REE) | Max DREE shifted towards | Compatible | umd.edu |

| Sr | 0.23 – 0.39 | Mildly Incompatible | umd.edu |

| Ti | 0.28 – 1.0 | Mildly Incompatible | umd.edu |

| Zr | 0.14 – 0.23 | Incompatible | umd.edu |

| Li | 0.16 – 0.25 | Incompatible | umd.edu |

| V | ~0.1 – 1 | Mildly Incompatible | geoscienceworld.org |

| Cu | ~0.1 – 1 | Mildly Incompatible | geoscienceworld.org |

| Zn | ~0.1 – 1 | Mildly Incompatible | geoscienceworld.org |

| Cr | > 10 | Highly Compatible | geoscienceworld.org |

| Ni | 13 – 34 | Highly Compatible | geoscienceworld.org |

| Nb | 0.01 – 0.08 | Highly Incompatible | geoscienceworld.org |

| Ta | 0.01 – 0.08 | Highly Incompatible | geoscienceworld.org |

| Hf | 0.18 – 0.82 | Mildly Incompatible | geoscienceworld.org |

Comparative Analysis of Trace Element Partitioning between this compound and Other Mantle Minerals

Clinopyroxene, including this compound, is a critical mineral phase in the Earth's mantle, and its trace element partitioning behavior significantly influences the geochemical signatures of mantle-derived melts. The partition coefficients for trace elements can vary substantially depending on the specific mineral phase involved. geoscienceworld.org

In comparative studies of mantle xenoliths, clinopyroxene is identified as the primary host for elements such as REE, Sr, Yttrium (Y), Zr, and Thorium (Th). oup.com This contrasts with spinel, which is important for Vanadium (V) and Ti, and olivine (B12688019), which hosts Nickel (Ni) and Cobalt (Co). oup.com The distinct partitioning patterns among these minerals are essential for interpreting the source characteristics and evolutionary paths of magmas.

Furthermore, the nature of the coexisting melt significantly impacts trace element partitioning. Experiments comparing clinopyroxene-silicate melt and clinopyroxene-carbonate melt partitioning have revealed notable differences. researchgate.net In carbonate systems, clinopyroxene-melt partition coefficients for Silicon (Si), Aluminum (Al), Gallium (Ga), heavy REE, Ti, and Zr are considerably higher, by factors ranging from 5 to 200, than in silicate (B1173343) systems. researchgate.net Conversely, elements like Nb, light REE, alkali metals, and alkaline earths show much less fractionation (less than a factor of 3) between these melt types. researchgate.net These observed differences are largely attributed to changes in melt chemistry, highlighting the dominant control of melt structure on partitioning. researchgate.net

The composition of clinopyroxene itself, which can vary with pressure, also influences the fractionation of certain elements. For instance, the sense of Uranium (U)-Th fractionation during the melting of spinel lherzolites is sensitive to the clinopyroxene composition. geologyscience.ru This has important implications for understanding radioactive disequilibrium in mid-ocean ridge basalts and the depth of mantle melting. geologyscience.ru

Noble gas partitioning also exhibits interesting variations among mantle minerals. While the noble gas partition coefficient between this compound and melt, and olivine and melt, is nearly independent of the atomic size of the noble gas, this is not the case for minerals like bridgmanite or for noble gas solubility in the melt itself, which shows a strong dependence on atomic size. geoscienceworld.org This suggests different incorporation mechanisms or site preferences for noble gases in various mineral structures.

Table 2: Comparative Trace Element Partitioning (D) in this compound vs. Other Mantle Minerals

| Element Group/Element | This compound-Melt Behavior (General) | Comparison with Other Mantle Minerals | Reference |

| REE | Compatible, especially MREE in silicic melts umd.edu | This compound is a major host for REE oup.com | umd.eduoup.com |

| Sr | Mildly incompatible umd.edu | This compound is a major host for Sr oup.com | umd.eduoup.com |

| Ti | Mildly incompatible geoscienceworld.orgumd.edu | Spinel is important for Ti oup.com | geoscienceworld.orgumd.eduoup.com |

| Zr | Incompatible geoscienceworld.orgumd.edu | This compound is a major host for Zr oup.com | geoscienceworld.orgumd.eduoup.com |

| Y | - | This compound is a major host for Y oup.com | oup.com |

| Th | - | This compound is a major host for Th oup.com | oup.com |

| U | - | U-Th fractionation sensitive to clinopyroxene composition geologyscience.ru | geologyscience.ru |

| Ni | Highly compatible geoscienceworld.org | Olivine is important for Ni oup.com | geoscienceworld.orgoup.com |

| Co | - | Olivine is important for Co oup.com | oup.com |

| V | Mildly incompatible geoscienceworld.org | Spinel is important for V oup.com | geoscienceworld.orgoup.com |

| Noble Gases | D nearly independent of atomic size geoscienceworld.org | D in olivine also nearly independent of size; D in bridgmanite/melt strongly size-dependent geoscienceworld.org | geoscienceworld.org |

Geophysical and Petrological Implications from Diopside Research

Diopside as a Geothermometer and Geobarometer in Magmatic and Metamorphic Systems

The application of this compound in geothermobarometry is rooted in its ability to record the P-T conditions of its formation and subsequent equilibration. These methods rely on the principle that the mineral assemblage and compositions of a rock are sensitive to the pressure and temperature at which they formed, provided that post-equilibration events have not significantly altered these properties mdpi.comresearchgate.net. Calibrations for these tools are derived from experimental data and thermodynamic models, often focusing on exchange reactions between minerals and melt, or cation content within minerals mdpi.com.

Development and Refinement of Two-Pyroxene Thermometry Based on Enstatite-Diopside Equilibria

Two-pyroxene thermometry, involving coexisting clinopyroxene (like this compound) and orthopyroxene (e.g., enstatite), is among the most frequently employed methods for estimating magmatic and metamorphic temperatures copernicus.orgcopernicus.org. The temperature dependence of enstatite-diopside solution was experimentally established, providing the original calibration for end-member compositions umich.edudntb.gov.ua. Subsequent refinements have aimed to improve the precision of these thermometers. For instance, models have been developed to fit new experimental data, adapting existing equations to account for the this compound-enstatite miscibility gap across a wide temperature range, typically from 800 °C to 1700 °C minsocam.org.

However, the application of two-pyroxene geothermobarometers can be complicated by factors such as magma mixing or mingling, where the coexistence of two pyroxenes in natural rocks does not necessarily imply co-crystallization from the same magma, even if Fe-Mg distribution suggests chemical equilibrium copernicus.orgcopernicus.org. Compositional zonation within pyroxene (B1172478) crystals in magmatic rocks further complicates their application copernicus.orgcopernicus.org. Despite these challenges, experimental studies combining Ca-Mg-Fe pyroxene phase relations with calculated phase equilibria for the this compound-enstatite and hedenbergite-ferrosilite joins have led to graphical two-pyroxene thermometers applicable to various rock types geoscienceworld.org. These thermometers are generally suitable for pyroxenes with Wo + En + Fs ≥ 90%, and the effects of pressure are relatively minor, typically ≤8 °C/kbar geoscienceworld.org.

Clinopyroxene-Based Geothermometers and Geobarometers Utilizing Jadeite and Calcium Tschermak Components

Beyond two-pyroxene systems, clinopyroxene-only thermobarometry offers a practical approach to reconstruct crystallization pressures and temperatures, as it does not require information on coexisting silicate (B1173343) melt or other mineral phases copernicus.orgcopernicus.org. This compound-hedenbergite (DiHd) and jadeite (Jd) components, along with calcium-Tschermak (CaTs) components, are crucial in these calibrations mdpi.comcopernicus.orgcopernicus.orgresearchgate.net.

The jadeite-liquid (Jd-liq) equilibrium is particularly pressure-sensitive, making it a valuable component for geobarometry mdpi.comcopernicus.orgresearchgate.net. Conversely, the exchange equilibria involving Jd into DiHd and CaTs into DiHd are temperature-dependent, forming the basis for clinopyroxene thermometry mdpi.comcopernicus.orgcopernicus.orgresearchgate.net. For example, a temperature-sensitive expression based on the Jd-DiHd exchange equilibrium between clinopyroxene and liquid can estimate temperature to within ±27 K to ±40 K, with pressure-dependent forms potentially reducing this error to ±30 K researchgate.net. Pressure estimation using jadeite formation can achieve an accuracy of ±1.4 kbar researchgate.net.

In eclogitic clinopyroxenes, aluminum (Al) is incorporated through jadeite (NaAlSi₂O₆), Ca-Tschermaks (CaAlAlSi₂O₆), and Ca-Eskola (Ca₀.₅☐₀.₅AlSi₂O₆) components researchgate.net. While Ca-Eskola is often a minor component, Ca-Tschermaks can reach concentrations up to 25 mole%, and jadeite can be as high as 70 mole% in kyanite- or corundum-bearing eclogites researchgate.net. The proportion of the Ca-Tschermak component has been shown to decrease with pressure, leading to its use in geobarometric formulations, although some calibrations are less suitable for eclogitic clinopyroxenes with high jadeite contents researchgate.net.

This compound in Mantle Petrology and Geodynamic Processes

This compound's presence and compositional variations in deep-seated rocks provide critical insights into the composition, structure, and dynamic processes of the Earth's mantle.

Occurrence and Compositional Variability of this compound in Mantle Xenoliths and Kimberlites

This compound, particularly chrome this compound (Cr-diopside), is a common mineral in mantle xenoliths and kimberlites, which are brought to the surface from significant depths within the mantle oup.comikcabstracts.comresearchgate.netikcabstracts.comresearchgate.net. Studies of Cr-diopside xenocrysts and xenoliths from kimberlite pipes (B44673) reveal important information about the vertical compositional variability and layered structure of the lithospheric mantle ikcabstracts.comresearchgate.netresearchgate.net.

For instance, in the Kimberley Craton, Cr-diopside xenocrysts define a cold paleogeotherm of approximately 38 mW/m² and indicate a thick lithosphere extending to about 235 km researchgate.net. Compositional variations in Cr-diopsides can delineate litho-chemical horizons within the shallow, middle, and deep sub-continental lithospheric mantle (SCLM) researchgate.net. Shallow SCLM (50–70 km) Cr-diopsides may show weakly refertilized rare earth element compositions, while those from deeper lithospheric mantle can be enriched in K, Ba, and LREE, suggesting derivation from metasomatized mantle peridotite researchgate.net.